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Compound of Interest

Compound Name: (R)-1-(4-Fluorophenyl)ethanol

Cat. No.: B009322 Get Quote

In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of

atoms within a molecule is paramount to its biological function. Chiral molecules, existing as

non-superimposable mirror images (enantiomers), often exhibit profoundly different

pharmacological and toxicological profiles. (R)-1-(4-Fluorophenyl)ethanol stands as a

quintessential example of a high-value chiral building block, whose stereochemical integrity is

crucial for the efficacy of the final active pharmaceutical ingredients (APIs) it helps create[1][2].

This secondary benzylic alcohol is distinguished by two key features: the hydroxyl-bearing

stereocenter and the para-substituted fluorine atom. The fluorine atom can modulate metabolic

stability, lipophilicity, and binding interactions of the parent molecule, making it a favored

substituent in drug design. The (R)-configuration at the carbinol center is frequently a specific

requirement for optimal interaction with chiral biological targets like enzymes and receptors[2].

Consequently, the primary significance of (R)-1-(4-Fluorophenyl)ethanol is not derived from

its intrinsic biological activity, but from its role as a critical intermediate in the asymmetric

synthesis of complex, biologically active molecules, particularly those targeting the central

nervous system (CNS)[1].

This guide provides a comprehensive technical overview of (R)-1-(4-Fluorophenyl)ethanol,
focusing on its synthesis, analytical validation, and pivotal role in drug development for an

audience of researchers and pharmaceutical scientists.
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A foundational understanding begins with the molecule's basic chemical and physical

characteristics.

Property Value Source

CAS Number 101219-68-5 [1][3]

Molecular Formula C₈H₉FO [4][5]

Molecular Weight 140.15 g/mol [4][5]

Appearance Liquid [6]

Boiling Point 90-92 °C @ 7 mmHg [5][6]

Density ~1.11 g/mL at 25 °C [5][6]

Refractive Index ~1.501 (20 °C) [6]

Optical Activity
[α]²⁰/D +50° (c=1 in

chloroform)
[5]

Part 1: Enantioselective Synthesis Strategies
The production of (R)-1-(4-Fluorophenyl)ethanol in high enantiomeric purity is the most

critical challenge for its application. The prochiral precursor, 4'-fluoroacetophenone, is readily

available and serves as the common starting point for most enantioselective routes[7][8].

Methodologies can be broadly categorized into biocatalytic reduction and asymmetric chemical

hydrogenation.

Biocatalytic Asymmetric Reduction
Biocatalysis has emerged as a powerful, environmentally benign strategy for producing

enantiopure alcohols.[9] This approach leverages the exquisite stereoselectivity of enzymes,

such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), to reduce 4'-

fluoroacetophenone to the desired (R)-alcohol with exceptional enantiomeric excess (ee)[10]

[11]. These reactions can be performed using isolated enzymes or, more economically, with

whole microbial cells[12].
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A key advantage of biocatalysis is the availability of enzymes that defy Prelog's rule, providing

access to the "anti-Prelog" (R)-enantiomer, which can be more challenging to obtain via some

chemical methods.[12] Strains from genera such as Lactobacillus and Acetobacter are known

to contain (R)-specific ADHs[11][12].
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Caption: Workflow for whole-cell biocatalytic reduction.

Exemplary Protocol: Whole-Cell Bioreduction of 4'-Fluoroacetophenone
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This protocol is synthesized from methodologies described for highly efficient biocatalytic

reductions[12][13].

Catalyst Preparation: Cultivate a recombinant E. coli strain overexpressing a carbonyl

reductase with (R)-selectivity and a glucose dehydrogenase (GDH) for cofactor regeneration.

Harvest cells via centrifugation and prepare a suspension in a phosphate buffer (e.g., 100

mM, pH 7.0).

Reaction Setup: In a temperature-controlled bioreactor at 30°C, combine the cell

suspension, 4'-fluoroacetophenone (substrate, e.g., 100-200 mM), and glucose (co-

substrate, e.g., 1.2 equivalents). The use of a surfactant like Tween-20 can enhance

substrate solubility and reaction rates[13].

Biotransformation: Maintain the reaction under gentle agitation (e.g., 200 rpm). Monitor the

conversion of the ketone to the alcohol using Gas Chromatography (GC) or High-

Performance Liquid Chromatography (HPLC). Reactions typically proceed to >95%

conversion within 18-24 hours[12][13].

Workup and Isolation: Once the reaction is complete, centrifuge the mixture to remove the

cells. Extract the aqueous supernatant with an organic solvent such as ethyl acetate.

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to yield the crude product.

Purification and Analysis: Purify the crude alcohol via column chromatography if necessary.

Determine the enantiomeric excess (ee) using chiral HPLC or chiral GC analysis. This

method routinely achieves excellent yields (85-95%) and optical purity (>99% ee)[12][13].

Asymmetric Transfer Hydrogenation (ATH)
ATH is a robust and widely used chemical method for the enantioselective reduction of

prochiral ketones.[14] This technique typically employs a transition metal catalyst, often based

on Ruthenium(II), complexed with a chiral ligand. Isopropanol commonly serves as both the

solvent and the hydrogen source[14][15].
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Caption: Key enantioselective routes to the target molecule.

The choice of the chiral ligand is critical for achieving high enantioselectivity. For the synthesis

of (R)-alcohols from methyl ketones, ligands such as (R,R)-N-(p-toluenesulfonyl)-1,2-

diphenylethylenediamine ((R,R)-TsDPEN) are typically employed with a Ru(II) precursor[14]

[16].

Dynamic Kinetic Resolution (DKR)
For instances where the starting material is the racemic alcohol, dynamic kinetic resolution

offers a highly efficient path to a single enantiomer, capable of theoretically quantitative yields.

This process combines the enantioselective acylation of one enantiomer (a kinetic resolution)

catalyzed by a lipase with the in-situ racemization of the slower-reacting enantiomer[17].

A patented method describes the DKR of racemic 1-(4-fluorophenyl)ethanol[1][18]. This

process uses a lipase for the resolution step and an acidic resin as the racemization catalyst.

The (R)-enantiomer is acylated to form the corresponding ester, leaving the (S)-enantiomer to

be racemized and re-enter the resolution cycle. The final (R)-ester is then hydrolyzed to yield

the desired (R)-alcohol with exceptional purity[18].
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Part 2: Application in Drug Development - The Case
of Aprepitant
The primary driver for the industrial production of (R)-1-(4-fluorophenyl)ethanol is its role as a

key chiral building block for sophisticated APIs. Its most prominent application is in the

synthesis of Aprepitant (brand name Emend®)[20][21].

Aprepitant is a selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of

chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and

vomiting[22][23]. The complex structure of Aprepitant contains three contiguous stereocenters,

and its synthesis requires precise stereochemical control[21]. The (R)-1-(4-
fluorophenyl)ethanol moiety is incorporated into the morpholine core of the final drug

molecule[24]. The specific stereochemistry originating from this building block is essential for

the high-affinity binding to the NK₁ receptor and, therefore, for the drug's clinical efficacy[22].
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Caption: Role of (R)-1-(4-Fluorophenyl)ethanol in Aprepitant.

Beyond Aprepitant, this chiral alcohol is a valuable precursor for other biologically active

molecules, including potent serotonin receptor antagonists for neuropharmacological research

and potentially as a fragment in the development of novel antifungal agents, where chiral side

chains can influence potency and selectivity against fungal cytochrome P450 enzymes[1][25]

[26].
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Part 3: Analytical Quality Control - Determination of
Enantiomeric Purity
The validation of enantiomeric purity is a non-negotiable step in the quality control of (R)-1-(4-
fluorophenyl)ethanol for pharmaceutical use. Chiral chromatography, particularly HPLC, is

the gold standard for this analysis[27].

The key to a successful chiral separation is the selection of the appropriate chiral stationary

phase (CSP). For aromatic alcohols like 1-(4-fluorophenyl)ethanol, polysaccharide-based CSPs

are highly effective. These columns, typically coated with derivatives of cellulose or amylose,

provide a chiral environment with grooves and cavities where enantiomers can interact

differently through hydrogen bonding, π-π stacking, and dipole-dipole interactions, leading to

different retention times[28][29].

Column (CSP Type) Mobile Phase Result

Chiralcel® OD-H (Cellulose

derivative)

n-Hexane / 2-Propanol (97:3,

v/v)

Baseline separation of

enantiomers achieved[29]

Lux® Cellulose-1 (Cellulose

derivative)

Isocratic mixture of

alkane/alcohol

High selectivity for similar

aromatic alcohols[28]

Chiralpak® AD-H (Amylose

derivative)

Isocratic mixture of

alkane/alcohol

Frequently used for this class

of compounds[28]

Exemplary Protocol: Chiral HPLC Method for Enantiomeric Excess (ee) Determination

This protocol is based on established methods for the separation of closely related chiral

aromatic alcohols[29][30].

System Preparation: Use an HPLC system equipped with a UV detector. The chosen column

is a Chiralcel® OD-H (or equivalent polysaccharide-based CSP).

Mobile Phase: Prepare a mobile phase consisting of n-Hexane and 2-Propanol in a 97:3

(v/v) ratio. Thoroughly degas the mobile phase before use.

Chromatographic Conditions:
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Flow Rate: 0.5 mL/min

Column Temperature: 25 °C

Detection Wavelength: 220 nm

Injection Volume: 10 µL

Sample Preparation: Prepare a standard of the racemic 1-(4-fluorophenyl)ethanol to confirm

the retention times of both the (R) and (S) enantiomers. Dissolve the sample of (R)-1-(4-
fluorophenyl)ethanol to be tested in the mobile phase at a concentration of approximately 1

mg/mL.

Analysis: Inject the racemic standard first to establish resolution and identify the peaks.

Then, inject the sample. The enantiomeric excess is calculated from the peak areas of the

two enantiomers using the formula:

ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100

This method provides a robust and reliable way to confirm that the enantiomeric purity of the

synthesized (R)-1-(4-fluorophenyl)ethanol meets the stringent requirements for

pharmaceutical applications.

Conclusion
(R)-1-(4-Fluorophenyl)ethanol is a molecule of significant strategic value in pharmaceutical

development. Its importance is not in its own right as a therapeutic agent, but as an

indispensable chiral building block that enables the stereochemically precise synthesis of

complex drugs like Aprepitant. The development of efficient and highly selective synthetic

routes, particularly through biocatalysis and asymmetric hydrogenation, has made this key

intermediate accessible in high enantiomeric purity. For researchers and drug development

professionals, a thorough understanding of its synthesis, the rationale for its use, and the

analytical methods to verify its quality are essential for advancing the next generation of chiral

therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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